2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime
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Overview
Description
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are characterized by the presence of the >C=N-O-R moiety, which imparts unique chemical and biological properties to the compound
Preparation Methods
The synthesis of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime typically involves the reaction of an oxime (derived from ketones or aldehydes) with an alkyl or aryl halogen . The reaction conditions often require the presence of a base to facilitate the formation of the oxime ether moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime ether moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Oxime ethers, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime involves its interaction with specific molecular targets. For example, oxime ethers are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate poisoning . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Propanone, O-((2E)-3-chloro-2-propen-1-yl)oxime include other oxime ethers such as acetone oxime, β-isonitrosopropane, and acetonoxime These compounds share the >C=N-O-R moiety but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
115745-89-6 |
---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
N-[(E)-3-chloroprop-2-enoxy]propan-2-imine |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)8-9-5-3-4-7/h3-4H,5H2,1-2H3/b4-3+ |
InChI Key |
CETJAMWDGXFQPB-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=NOC/C=C/Cl)C |
Canonical SMILES |
CC(=NOCC=CCl)C |
Origin of Product |
United States |
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